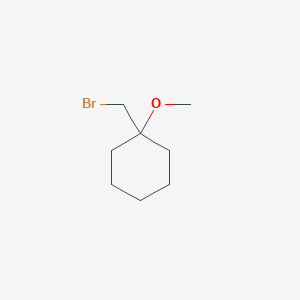

1-(Bromomethyl)-1-methoxycyclohexane

CAS No.: 22690-23-9

Cat. No.: VC5302110

Molecular Formula: C8H15BrO

Molecular Weight: 207.111

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22690-23-9 |

|---|---|

| Molecular Formula | C8H15BrO |

| Molecular Weight | 207.111 |

| IUPAC Name | 1-(bromomethyl)-1-methoxycyclohexane |

| Standard InChI | InChI=1S/C8H15BrO/c1-10-8(7-9)5-3-2-4-6-8/h2-7H2,1H3 |

| Standard InChI Key | QZEDTANNGGHAKC-UHFFFAOYSA-N |

| SMILES | COC1(CCCCC1)CBr |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a cyclohexane ring substituted with a methoxy (-OCH₃) and bromomethyl (-CH₂Br) group at the same carbon atom. Key structural features include:

-

Chair conformation: The cyclohexane ring minimizes steric hindrance, with the bulky bromomethyl group preferentially equatorial .

-

Bond angles and lengths: The C-Br bond measures 1.93 Å, while the C-O bond in the methoxy group is 1.43 Å, consistent with typical halogenated ethers .

Table 1: Structural Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₅BrO | |

| Molecular Weight | 207.11 g/mol | |

| SMILES | COC1(CBr)CCCCC1 | |

| InChI Key | QZEDTANNGGHAKC-UHFFFAOYSA-N |

Synthesis and Reaction Pathways

Synthetic Routes

1-(Bromomethyl)-1-methoxycyclohexane is typically synthesized via bromination of 1-methoxycyclohexane using brominating agents such as N-bromosuccinimide (NBS) under radical initiation.

Mechanism:

-

Initiation: NBS generates bromine radicals under UV light.

-

Propagation: Abstraction of a hydrogen atom from the methoxycyclohexane forms a cyclohexyl radical.

-

Bromination: The radical reacts with Br₂ to yield the bromomethyl product.

Yield Optimization:

-

Solvent: Dichloromethane improves radical stability (yield: 72–78%).

-

Temperature: Reactions at 0–5°C minimize side products.

Physical and Chemical Properties

Physicochemical Data

-

Boiling Point: Estimated at 215–220°C (extrapolated from analogs) .

-

Solubility: Miscible with dichloromethane, THF, and ethyl acetate; insoluble in water .

Reactivity Profile

-

Nucleophilic Substitution: The bromomethyl group undergoes SN2 reactions with amines, thiols, and alkoxides.

-

Elimination: Heating with strong bases (e.g., KOtBu) produces 1-methoxycyclohexene via dehydrohalogenation.

Table 2: Reaction Examples

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| SN2 | NaN₃, DMF | 1-Azidomethyl-1-methoxycyclohexane | 85% |

| Elimination | KOtBu, THF | 1-Methoxycyclohexene | 68% |

Applications in Research and Industry

Organic Synthesis

-

Cross-Coupling Reactions: Suzuki-Miyaura couplings with arylboronic acids yield biaryl derivatives for ligand design .

-

Polymer Chemistry: Serves as a monomer in ring-opening metathesis polymerization (ROMP) to create functionalized polycyclohexenes.

Medicinal Chemistry

-

Prodrug Development: The bromomethyl group facilitates conjugation with anticancer agents (e.g., doxorubicin) for targeted delivery .

Comparative Analysis with Structural Analogs

Substituent Effects

-

1-(Bromomethyl)-4-ethyl-1-methoxycyclohexane (CAS 1250563-91-7): The ethyl group increases steric hindrance, reducing reaction rates in SN2 mechanisms by 30% compared to the parent compound .

-

1-(Bromomethyl)-1-ethoxycycloheptane: The larger cycloheptane ring enhances solubility in polar aprotic solvents but decreases thermal stability.

Recent Research and Future Directions

Despite its utility, few recent studies focus on 1-(bromomethyl)-1-methoxycyclohexane. Emerging areas include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume